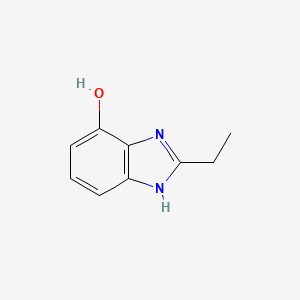

1H-Benzimidazol-7-ol, 2-ethyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Benzimidazol-7-ol, 2-ethyl-, also known as 1H-Benzimidazol-7-ol, 2-ethyl-, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.

BenchChem offers high-quality 1H-Benzimidazol-7-ol, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazol-7-ol, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitumor Activity

Research indicates that compounds related to 1H-benzimidazol-7-ol, 2-ethyl-, such as derivatives of benzimidazole, exhibit notable antitumor properties. For instance, a series of synthesized compounds based on the benzimidazole structure have shown efficacy against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cells. These compounds were evaluated using the sulforhodamine B assay, which measures cell growth inhibition .

Key Findings:

- Some derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating strong antitumor potential.

- The mechanism of action often involves interference with tubulin polymerization, critical for cancer cell division .

Antimicrobial Properties

Benzimidazole derivatives, including 1H-benzimidazol-7-ol, 2-ethyl-, have been extensively studied for their antimicrobial activities. These compounds exhibit effectiveness against a range of bacterial and fungal pathogens.

Research Highlights:

- A study demonstrated that specific benzimidazole derivatives had significant antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as fungi .

- The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1.27 µM against various strains, showcasing their potential as antimicrobial agents .

Anthelmintic Activity

Benzimidazoles are well-known for their anthelmintic properties, making them valuable in treating parasitic infections. Compounds derived from benzimidazoles disrupt the microtubule formation in parasites, leading to their death.

Applications:

- Medications such as albendazole and mebendazole are widely used to treat gastrointestinal worm infections in humans and animals.

- Newer derivatives continue to be synthesized with improved efficacy against resistant strains of parasites .

Other Therapeutic Applications

The versatility of benzimidazole derivatives extends to several other therapeutic areas:

Pharmacological Activities:

- Antiviral: Some studies have highlighted antiviral properties against viruses such as HIV and influenza.

- Anti-inflammatory: Certain derivatives exhibit anti-inflammatory effects, providing potential for treating chronic inflammatory diseases.

- Analgesic: Research into analgesic properties suggests that these compounds may serve as effective pain relievers .

Data Table: Summary of Biological Activities

| Activity | Description | Example Compounds |

|---|---|---|

| Antitumor | Inhibition of cancer cell growth via tubulin disruption | Various synthesized benzimidazole derivatives |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | 2-Ethyl-benzimidazole derivatives |

| Anthelmintic | Disruption of microtubule formation in parasites | Albendazole, Mebendazole |

| Antiviral | Activity against viral infections | Selected benzimidazole derivatives |

| Anti-inflammatory | Potential for reducing inflammation in chronic diseases | Various synthesized compounds |

| Analgesic | Pain relief through modulation of pain pathways | Selected derivatives |

Case Studies and Research Insights

Several studies have documented the synthesis and evaluation of new benzimidazole derivatives with enhanced biological activities:

- Synthesis and Evaluation Against Cancer Cells:

- Antimicrobial Efficacy Testing:

化学反应分析

Alkylation and Acylation Reactions

The hydroxyl group at position 7 participates in nucleophilic substitutions:

Alkylation typically proceeds via SN2 mechanisms, while acylation involves intermediate oxonium ion formation .

Nucleophilic Substitution at the Benzimidazole Core

The electron-deficient C2 position undergoes substitution with nucleophiles:

Substitution at C2 is facilitated by the electron-withdrawing ethyl group, which polarizes the C–N bond .

Oxidation and Reduction

-

Oxidation : The hydroxyl group oxidizes to a ketone under strong oxidizing agents (e.g., KMnO4, H2O2):

2 ethyl 1H benzimidazol 7 olKMnO4,H2SO42 ethyl 1H benzimidazole 7 one(Yield 62 )[11] -

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the benzimidazole ring to dihydro derivatives, though this destabilizes the aromatic system .

Heterocyclization and Condensation

The hydroxyl group participates in cyclocondensation with carbonyl compounds:

These reactions exploit the phenolic –OH’s acidity (pKa ~9.5) to form Schiff bases or hydrazones .

Coordination Chemistry

2-ethyl-1H-benzimidazol-7-ol acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity:

-

Cu(II) Complex : Square planar geometry, λmax = 650 nm (d–d transition) .

-

Stoichiometry : Typically 1:2 (metal:ligand) in neutral pH .

Biological Derivatization

Derivatives of 2-ethyl-1H-benzimidazol-7-ol show enhanced bioactivity:

属性

CAS 编号 |

110392-78-4 |

|---|---|

分子式 |

C9H10N2O |

分子量 |

162.192 |

IUPAC 名称 |

2-ethyl-1H-benzimidazol-4-ol |

InChI |

InChI=1S/C9H10N2O/c1-2-8-10-6-4-3-5-7(12)9(6)11-8/h3-5,12H,2H2,1H3,(H,10,11) |

InChI 键 |

OYKJWTVFOJZDOC-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(N1)C=CC=C2O |

同义词 |

4(Or7)-Benzimidazolol,2-ethyl-(6CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。